
2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone ring, a piperidine ring, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazolidinone ring, followed by the introduction of the piperidine ring, and finally, the attachment of the thiazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Imidazolidinone Ring Formation: This step often involves the reaction of phenyl isocyanate with an appropriate amine to form the imidazolidinone ring.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a piperidine derivative.
Thiazole Ring Attachment: The final step involves the coupling of the piperidine-imidazolidinone intermediate with a thiazole derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide: shares structural similarities with other imidazolidinone derivatives, piperidine derivatives, and thiazole derivatives.
Uniqueness
- The unique combination of the imidazolidinone, piperidine, and thiazole rings in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.
Biologische Aktivität
The compound 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3S, indicating the presence of multiple functional groups including:
- Imidazolidinone moiety : Known for its role in biological activity.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Thiazole group : Often associated with antimicrobial and anticancer activities.
The structural complexity allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in disease pathways. For instance, it may target kinases implicated in cancer cell proliferation and survival.
- Antimicrobial Activity : The thiazole component suggests potential activity against various pathogens, including bacteria and fungi.
- Apoptosis Induction : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, possibly through mitochondrial pathways.
Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example:
- Cytotoxicity Assays : In vitro assays on human cancer cell lines have shown that the compound induces apoptosis and inhibits cell growth effectively. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 (leukemia) | 15 | Apoptosis induction via caspase activation |
Similar Derivative | MCF7 (breast cancer) | 20 | Inhibition of proliferation |
Antimicrobial Activity
The thiazole component enhances the compound's potential as an antimicrobial agent. Research has indicated:
- Inhibition of Pathogens : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
-
Study on Cancer Cell Lines :
A recent study evaluated the effects of the compound on various cancer cell lines, including K562 and MCF7. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM for K562 cells, with mechanisms involving mitochondrial dysfunction and caspase activation. -
Antimicrobial Efficacy Study :
Another study focused on the antimicrobial properties of the compound against clinical strains of bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
Eigenschaften
IUPAC Name |
2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-16(21-18-20-8-11-28-18)12-22-9-6-14(7-10-22)23-13-17(26)24(19(23)27)15-4-2-1-3-5-15/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPTYEASMQKYMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.